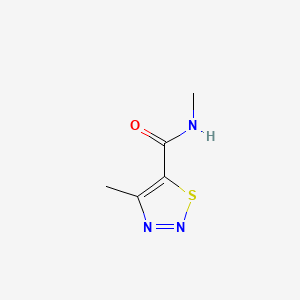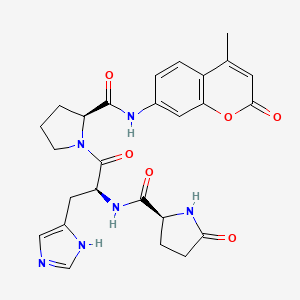
5-Dimethylsilylfurfural
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylsilylfurfural is an organic compound characterized by a furan ring with an aldehyde group at the 2-position and a dimethylsilyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylsilylfurfural typically involves the functionalization of a furan ring. One common method includes the silylation of 2-furancarboxaldehyde using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Dimethylsilylfurfural can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
5-Dimethylsilylfurfural has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive aldehyde group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 5-Dimethylsilylfurfural largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The dimethylsilyl group can stabilize intermediates through silicon’s ability to act as an electron-donating group, influencing the reactivity of the furan ring.
Comparaison Avec Des Composés Similaires
2-Furancarboxaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a dimethylsilyl group, leading to different reactivity and applications.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive in condensation reactions.
Uniqueness: 5-Dimethylsilylfurfural is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the stabilization of reactive intermediates.
Propriétés
Numéro CAS |
180460-95-1 |
|---|---|
Formule moléculaire |
C7H9O2Si |
Poids moléculaire |
153.232 |
Nom IUPAC |
(5-formylfuran-2-yl)-dimethylsilicon |
InChI |
InChI=1S/C7H9O2Si/c1-10(2)7-4-3-6(5-8)9-7/h3-5H,1-2H3 |
Clé InChI |
FKJXRUIEIOKTIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(O1)C=O |
Synonymes |
2-Furancarboxaldehyde, 5-(dimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)

![1,2,3,5,5a,6,7,8,9,9a-Decahydropyrrolo[1,2-a]quinolin-4-amine hydrochloride](/img/structure/B573909.png)
